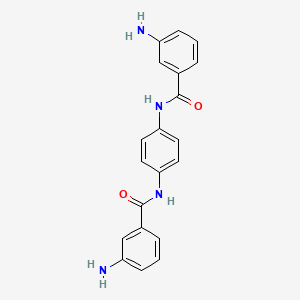
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMB belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide involves its ability to bind to specific target molecules in cells and interfere with their normal function. In cancer cells, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the activity of an enzyme called DNA topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can prevent the growth and proliferation of cancer cells. In neurons, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. In cancer cells, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In animal models, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has also been shown to exhibit analgesic properties, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, one of the limitations of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several potential future directions for research on 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, including the development of new drugs based on its chemical structure, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential side effects and toxicity of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, as well as its interactions with other drugs and compounds.
合成方法
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 3-chloro-4-methylbenzoic acid with 5-chloro-2-methoxyaniline in the presence of a suitable reagent. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been used extensively in scientific research due to its potential applications in a variety of fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the growth of certain cancer cells by interfering with their DNA replication process. In neuroscience, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-4-10(7-12(9)17)15(19)18-13-8-11(16)5-6-14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLFCRFOZRBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)
![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)